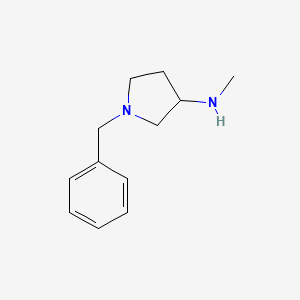

1-Benzyl-3-(methylamino)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAYAIWNQQWSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549453 | |

| Record name | 1-Benzyl-N-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96568-35-3 | |

| Record name | 1-Benzyl-N-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-methylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3-(methylamino)pyrrolidine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-(methylamino)pyrrolidine is a synthetic compound of significant interest in medicinal chemistry and pharmacology. Its structural motif, a substituted pyrrolidine ring, is a common feature in a variety of biologically active molecules, including approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the area of neuroscience.

Chemical Properties and Structure

This compound, also known as N-benzyl-N-methyl-3-pyrrolidinamine, is a chiral compound that can exist as a racemic mixture or as individual enantiomers.[1] The (3S)-(+)-enantiomer is also commercially available and has been studied for its specific biological activities.[2]

Physicochemical Properties

The key physicochemical properties of this compound and its common salt forms are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference(s) |

| IUPAC Name | 1-benzyl-N-methylpyrrolidin-3-amine | N/A |

| Synonyms | N-benzyl-N-methyl-3-pyrrolidinamine | [1] |

| CAS Number | 96568-35-3 (racemate) | [1] |

| 169749-99-9 ((3S)-enantiomer) | [2] | |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.29 g/mol | [1] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1] |

| Boiling Point | 107 °C at 2.3 mmHg | [1] |

| Density | 0.99 g/mL | [1] |

| pKa (Predicted) | 10.16 ± 0.20 ((S)-enantiomer) | [3] |

| Solubility | Information not readily available, but expected to be soluble in organic solvents. | N/A |

Structural Elucidation

The chemical structure of this compound consists of a central pyrrolidine ring. A benzyl group is attached to the nitrogen atom of the pyrrolidine ring (position 1), and a methylamino group is attached to the carbon at position 3.

Caption: 2D structure of this compound.

Spectral Data:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons, signals for the pyrrolidine ring protons, a signal for the N-H proton of the methylamino group, and a singlet for the methyl group protons. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopicity and coupling with each other.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the methyl carbon.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak at m/z 190. The fragmentation pattern would likely involve cleavage of the benzyl group (producing a fragment at m/z 91, the tropylium ion) and fragmentation of the pyrrolidine ring. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines.[4]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common and efficient method is the reductive amination of 1-benzyl-3-pyrrolidinone with methylamine.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available precursors.

Caption: Reductive amination synthesis workflow.

Experimental Protocol: Reductive Amination

This protocol is a general guideline based on standard reductive amination procedures using sodium triacetoxyborohydride.[5][6]

Materials:

-

1-Benzyl-3-pyrrolidinone

-

Methylamine (e.g., as a solution in THF or as a salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) for extraction

Procedure:

-

To a stirred solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in 1,2-dichloroethane (DCE) is added methylamine (1.1-1.5 equivalents).

-

The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Potential Biological Activity and Signaling Pathways

While specific studies detailing the comprehensive pharmacological profile of this compound are limited in the public domain, its structural similarity to known psychoactive compounds and its use as a synthetic intermediate suggest that it may interact with various components of the central nervous system (CNS).[1][7] In particular, derivatives of N-benzyl-pyrrolidines have been investigated for their activity at dopamine, serotonin, and norepinephrine receptors and transporters.

Potential Targets and Signaling Pathways

Based on the known pharmacology of structurally related compounds, this compound may modulate one or more of the following neurotransmitter systems:

-

Dopaminergic System: Substituted N-benzyl-pyrrolidines have been shown to act as potent antagonists at dopamine D2 receptors.[2] The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[8]

Caption: Simplified Dopamine D2 receptor signaling pathway.

-

Serotonergic System: N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A (5-HT1A) receptor.[9] The 5-HT1A receptor is also a GPCR coupled to Gαi/o proteins, leading to similar downstream effects as the D2 receptor.[10]

Caption: Simplified Serotonin 1A receptor signaling pathway.

-

Noradrenergic System: The norepinephrine transporter (NET) is another potential target. N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been developed as dual serotonin and norepinephrine reuptake inhibitors.[11] Inhibition of NET leads to an increase in the synaptic concentration of norepinephrine.

Caption: Mechanism of norepinephrine reuptake via NET.

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of this compound for a specific receptor (e.g., dopamine D2 receptor), a competitive radioligand binding assay can be performed. This is a general protocol that would require optimization for the specific target.[8]

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)

-

A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D2 receptors)

-

This compound (test compound)

-

A known non-labeled ligand for the receptor to determine non-specific binding (e.g., Haloperidol for D2 receptors)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

For the determination of total binding, no competing ligand is added. For non-specific binding, a high concentration of a known non-labeled ligand is added.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC₅₀ value of this compound, which can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Conclusion

This compound is a versatile chemical entity with significant potential for applications in drug discovery, particularly in the field of neuroscience. Its straightforward synthesis and the established biological relevance of its structural components make it an attractive scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, including its specific molecular targets, mechanism of action, and in vivo efficacy. This guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of N-benzyl-N-methyl-3-pyrrolidinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical characteristics of N-benzyl-N-methyl-3-pyrrolidinamine. Due to the limited availability of experimental data for this specific compound in public databases, this document establishes a predictive framework based on the known properties of structurally analogous compounds. It outlines standard experimental protocols for the determination of key physicochemical parameters and presents a logical workflow for the characterization of novel chemical entities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, development, and analysis of new pyrrolidine-based compounds.

Introduction

N-benzyl-N-methyl-3-pyrrolidinamine belongs to the class of substituted pyrrolidines, a scaffold of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of a novel compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement. This document provides a foundational guide to the expected physicochemical profile of N-benzyl-N-methyl-3-pyrrolidinamine and the methodologies for its empirical determination.

Predicted Physicochemical Properties and Data from Analogous Compounds

The physicochemical properties of a molecule are dictated by its structure. By examining compounds with similar core structures, we can infer a likely profile for N-benzyl-N-methyl-3-pyrrolidinamine.

Table 1: Physicochemical Data for Analogous Pyrrolidine Derivatives

| Property | (S)-(-)-1-Benzyl-3-pyrrolidinol[1] | (R)-(+)-1-Benzyl-3-pyrrolidinol[2] | 1-Benzyl-3-pyrrolidinone[3] | (3S)-N-Isopropyl-N-methyl-3-pyrrolidinamine[4] |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO | C₁₁H₁₃NO | C₈H₁₈N₂ |

| Molecular Weight ( g/mol ) | 177.24 | 177.24 | 175.23 | 142.242 |

| Boiling Point (°C) | 115 / 0.8 mmHg | - | 77 / 0.01 mmHg | 189.4 ± 8.0 at 760 mmHg |

| Density (g/mL) | 1.07 at 25 °C | - | 1.091 at 25 °C | 0.9 ± 0.1 |

| Refractive Index (n20/D) | 1.548 | - | 1.539 | 1.476 |

| logP (Predicted) | - | 1.3 | 1.3 | 0.46 |

| Flash Point (°C) | 113 | - | >110 | 61.1 ± 9.4 |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard methodologies for determining the key physicochemical properties of a novel tertiary amine like N-benzyl-N-methyl-3-pyrrolidinamine.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity.[5][6][7]

-

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[6]

-

Methodology (Capillary Method):

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[5][8]

-

The capillary tube is placed in a melting point apparatus.[5][8]

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

-

A second, slower determination (1-2°C per minute) is performed starting from about 20°C below the approximate melting point.[5]

-

The temperature at which the first liquid appears and the temperature at which the last solid particle liquefies are recorded as the melting range.[5]

-

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]

-

Methodology (Micro boiling point determination):

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a heating block.[10]

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

-

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at a given pH, which affects its solubility, permeability, and receptor binding.

-

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration is a common and accurate method for its determination.[11][12]

-

Methodology (Potentiometric Titration):

-

A precise amount of the amine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).[13]

-

The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.[13]

-

The pH of the solution is recorded after each addition, allowing for equilibration.[13]

-

A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11]

-

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

-

Principle: logP is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[14]

-

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in either n-octanol or water (pre-saturated with the other solvent).[15]

-

The two immiscible phases are combined in a vessel and shaken vigorously to facilitate partitioning of the compound until equilibrium is reached.[14][15]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The logP value is calculated as log₁₀([concentration in octanol] / [concentration in water]).

-

Synthesis and Characterization Workflow

The following diagrams illustrate a generalized workflow for the synthesis and physicochemical characterization of a novel compound like N-benzyl-N-methyl-3-pyrrolidinamine.

Proposed Synthesis Workflow

A common method for the synthesis of N-substituted pyrrolidines is through reductive amination.

References

- 1. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]

- 2. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:1018443-33-8 | (3S)-N-Isopropyl-N-methyl-3-pyrrolidinamine | Chemsrc [chemsrc.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

Technical Guide: Spectroscopic Analysis of 1-Benzyl-3-(methylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for 1-Benzyl-3-(methylamino)pyrrolidine (CAS: 96568-35-3). As of this writing, a comprehensive, publicly available experimental dataset for this specific molecule has not been identified. Therefore, the data presented herein is predictive, based on the chemical structure and spectroscopic principles, and is intended to serve as a reference for researchers working with this compound or similar structures.

Molecular Structure:

-

Molecular Formula: C₁₂H₁₈N₂

-

Molecular Weight: 190.29 g/mol

-

Key Features: A tertiary amine within a pyrrolidine ring, a secondary amine side chain, and a benzyl group.

Predicted Spectroscopic Data Summary

The following tables outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Splitting Pattern | Integration (No. of H) | Structural Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅-) |

| ~ 3.62 | Singlet | 2H | Benzyl methylene protons (N-CH₂ -Ph) |

| ~ 3.10 - 3.30 | Multiplet | 1H | Pyrrolidine C3 proton (-CH -NHCH₃) |

| ~ 2.75 - 2.95 | Multiplet | 2H | Pyrrolidine C2/C5 protons |

| ~ 2.45 | Singlet | 3H | Methyl protons (-NH-CH₃ ) |

| ~ 2.20 - 2.60 | Multiplet | 2H | Pyrrolidine C2/C5 protons |

| ~ 1.90 - 2.10 | Multiplet | 1H | Pyrrolidine C4 proton |

| ~ 1.60 - 1.80 | Multiplet | 1H | Pyrrolidine C4 proton |

| ~ 1.50 | Broad Singlet | 1H | Amine proton (-NH -) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Structural Assignment |

| ~ 138.5 | Quaternary aromatic carbon |

| ~ 129.0 | Aromatic CH carbons |

| ~ 128.2 | Aromatic CH carbons |

| ~ 127.0 | Aromatic CH carbons |

| ~ 60.5 | Pyrrolidine C3 carbon |

| ~ 59.8 | Benzyl methylene carbon |

| ~ 56.0 | Pyrrolidine C2/C5 carbons |

| ~ 52.0 | Pyrrolidine C2/C5 carbons |

| ~ 34.0 | Methyl carbon |

| ~ 31.5 | Pyrrolidine C4 carbon |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3350 | N-H Stretch | Secondary Amine |

| 3020 - 3080 | C-H Stretch | Aromatic |

| 2800 - 2980 | C-H Stretch | Aliphatic |

| 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1100 - 1200 | C-N Stretch | Amine |

| 730 - 770, 690 - 710 | C-H Bend | Monosubstituted Benzene |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 84 | [C₅H₁₀N]⁺ |

| 58 | [C₃H₈N]⁺ |

General Experimental Protocols

The following are standard methodologies for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: The spectrum is recorded on a 400 MHz spectrometer. Data is acquired over a spectral width of 0-15 ppm with 16-32 scans. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled experiment is run over a spectral width of 0-220 ppm with 1024-2048 scans. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. Data is collected over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 100 µg/mL.

-

Data Acquisition: The analysis is performed using a mass spectrometer equipped with an Electron Ionization (EI) source. The sample is introduced via a direct insertion probe or a Gas Chromatography (GC) inlet. The mass spectrum is recorded over an m/z range of 40-500.

Visualization of Experimental Workflow

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Synthesis of Chiral 1-Benzyl-3-(methylamino)pyrrolidine

Introduction: Chiral 1-Benzyl-3-(methylamino)pyrrolidine is a versatile and highly valued building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure is a key feature in various bioactive molecules, particularly those targeting neurological and psychiatric disorders.[3] The ability to modulate biological activity and potentially cross the blood-brain barrier makes its enantiomerically pure forms, (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine and its (R)-enantiomer, critical intermediates for the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound in high chiral purity, complete with detailed experimental protocols, quantitative data, and process diagrams for researchers and drug development professionals.

Strategy 1: Resolution of Racemic Amines

The most direct and industrially scalable method for obtaining enantiomerically pure this compound often involves the synthesis of a racemic mixture followed by chiral resolution. This process separates the two enantiomers by converting them into diastereomeric salts using a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.

Logical Workflow for Chemical Resolution

Caption: Workflow for synthesizing and resolving racemic this compound.

Experimental Protocols

1. Synthesis of N-Benzyl-3-pyrrolidone (Precursor) This procedure is adapted from established methods for the Dieckmann condensation and subsequent decarboxylation.[4]

-

Step A: Synthesis of Ethyl 3-benzylaminopropionate: Benzylamine is reacted with ethyl acrylate. The mixture is stirred at 30-40°C for 14-16 hours. The product is isolated by vacuum distillation.[4]

-

Step B: Synthesis of Ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: The product from Step A is reacted with diethyl oxalate in the presence of a base like sodium ethoxide.

-

Step C: Cyclization (Dieckmann Condensation): The product from Step B is treated with a strong base (e.g., sodium ethoxide in toluene) at reflux to induce intramolecular cyclization.

-

Step D: Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is heated with aqueous acid (e.g., HCl) to effect hydrolysis and decarboxylation, yielding N-benzyl-3-pyrrolidone. The final product is purified by vacuum distillation.[4]

2. Synthesis of Racemic (±)-1-Benzyl-3-(methylamino)pyrrolidine

-

Step A: Reductive Amination of N-Benzyl-3-pyrrolidone: N-Benzyl-3-pyrrolidone (1 equiv.) is dissolved in methanol, and ammonium acetate (10 equiv.) is added, followed by sodium cyanoborohydride (1.5 equiv.). The reaction is stirred at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC/GC-MS). The solvent is removed, and the residue is taken up in water, basified with NaOH, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield racemic (±)-1-Benzyl-3-aminopyrrolidine.

-

Step B: Methylation via Eschweiler-Clarke Reaction: To (±)-1-Benzyl-3-aminopyrrolidine (1 equiv.), add formic acid (2.5 equiv.) and aqueous formaldehyde (37 wt. %, 2.2 equiv.). The mixture is heated to reflux (approx. 100°C) for 6-12 hours. After cooling, the solution is basified with 2M NaOH and extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield racemic (±)-1-Benzyl-3-(methylamino)pyrrolidine.

3. Chiral Resolution using Dibenzoyl-L-tartaric acid (L-DBTA) This protocol is based on a patented chemical resolution method.[5]

-

Salt Formation: Racemic this compound (1 equiv.) is dissolved in a suitable organic solvent (e.g., methanol, ethanol). A solution of L-dibenzoyltartaric acid (L-DBTA) (0.5-0.6 equiv.) in the same solvent is added. The mixture is heated to 50-90°C with stirring for 0.5-2.0 hours to ensure complete salt formation.[5]

-

Crystallization: The solution is gradually cooled to room temperature, allowing the less soluble diastereomeric salt, (R)-1-benzyl-3-(methylamino)pyrrolidine · L-DBTA, to crystallize.

-

Isolation and Liberation of (R)-Enantiomer: The crystals are collected by filtration and washed with a small amount of cold solvent. The purified salt is then treated with an aqueous base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine. The (R)-1-benzyl-3-(methylamino)pyrrolidine is extracted into an organic solvent, dried, and concentrated.

-

Isolation of (S)-Enantiomer: The mother liquor from the filtration step, now enriched in the (S)-enantiomer salt, is concentrated. The residue is treated with an aqueous base to liberate the (S)-enriched free amine, which can be purified further or resolved again using D-DBTA to achieve high optical purity.

Quantitative Data

| Parameter | Value | Source |

| Enantiomer Yield | > 75% (for each enantiomer) | [5] |

| Optical Purity (e.e.) | > 98% | [5] |

| Resolving Agent | D-DBTA or L-DBTA | [5] |

Strategy 2: Synthesis from the Chiral Pool

This strategy leverages readily available, enantiomerically pure starting materials ("chiral pool") to construct the target molecule, transferring the initial chirality through the synthetic sequence. L-glutamic acid is a common and inexpensive starting material for the synthesis of chiral pyrrolidines.[6]

Plausible Synthesis Pathway from L-Glutamic Acid

Caption: A plausible synthetic route to (S)-1-Benzyl-3-(methylamino)pyrrolidine from L-glutamic acid.

Generalized Experimental Protocol

-

Step 1: Cyclization: L-Glutamic acid is heated in water to induce intramolecular cyclization to form (S)-pyroglutamic acid.

-

Step 2: Amidation & Benzylation: The carboxylic acid of pyroglutamic acid is activated (e.g., with SOCl₂) and reacted with benzylamine to form the N-benzyl amide. The lactam nitrogen can then be benzylated. A more direct route involves protecting the amino group of glutamic acid, reacting with benzylamine, deprotecting, and then cyclizing.

-

Step 3: Lactam Reduction: The resulting N-benzyl pyroglutamone derivative is reduced to the corresponding 1-benzylpyrrolidine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF). This step removes the carbonyl group of the lactam.

-

Step 4: Functional Group Interconversion: The carboxylic acid functionality (or its derivative) at the C3 position (originally C5 of glutamic acid) is converted to an amino or methylamino group. This is a multi-step process. For example, the acid can be reduced to an alcohol, converted to a leaving group (e.g., tosylate), displaced with an azide (N₃⁻), and finally reduced to the primary amine.

-

Step 5: Methylation: The resulting chiral 1-benzyl-3-aminopyrrolidine is methylated, for instance, via reductive amination with formaldehyde and a reducing agent, to yield the final target compound.

Strategy 3: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral precursors using a chiral catalyst or a chiral auxiliary.[7][8] This approach can be highly efficient, avoiding the need for resolution and the loss of 50% of the material.

Conceptual Workflow for Asymmetric Reductive Amination

Caption: Conceptual workflow for asymmetric synthesis via catalytic reductive amination.

Generalized Experimental Protocol

-

Catalyst System: A transition metal precursor (e.g., [Ir(COD)Cl]₂) and a chiral ligand (e.g., a derivative of BINAP or another chiral phosphine) are stirred in a degassed solvent to form the active catalyst.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), N-benzyl-3-pyrrolidone (1 equiv.), a methylamine source (e.g., methylamine hydrochloride with a base, or aqueous methylamine), and the chiral catalyst (0.1-2 mol%) are dissolved in a suitable solvent.

-

Reduction: A hydride source is introduced. For catalytic hydrogenation, the vessel is pressurized with H₂ gas. Alternatively, a chemical reductant like a Hantzsch ester or a silane can be used.

-

Reaction: The mixture is stirred at a controlled temperature until the reaction is complete. The stereochemical outcome is dictated by the chirality of the catalyst, which directs the hydride attack to one face of the prochiral iminium intermediate.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated through standard extraction procedures. Purification by column chromatography yields the enantiomerically enriched target compound. The enantiomeric excess is determined by chiral HPLC or NMR analysis using a chiral solvating agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. covethouse.eu [covethouse.eu]

- 4. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 5. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-(methylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-benzyl-3-(methylamino)pyrrolidine, a key intermediate in pharmaceutical research and development. The document details starting materials, experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Core Synthetic Strategies

Two principal and effective routes for the synthesis of this compound have been identified and are detailed below:

-

Reductive Amination of 1-Benzyl-3-pyrrolidinone: This one-step method involves the reaction of 1-benzyl-3-pyrrolidinone with methylamine in the presence of a reducing agent. It is a direct and often high-yielding approach to the target molecule.

-

N-methylation of 1-Benzyl-3-aminopyrrolidine: This two-step pathway first requires the synthesis or acquisition of 1-benzyl-3-aminopyrrolidine, which is subsequently methylated to yield the final product. This route offers flexibility, particularly if various N-substituted analogues are desired.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the two primary synthetic routes, allowing for a clear comparison of their efficiencies.

| Parameter | Reductive Amination of 1-Benzyl-3-pyrrolidinone | N-methylation of 1-Benzyl-3-aminopyrrolidine |

| Starting Material | 1-Benzyl-3-pyrrolidinone, Methylamine | 1-Benzyl-3-aminopyrrolidine |

| Key Reagents | Sodium triacetoxyborohydride or Sodium cyanoborohydride | Formaldehyde, Formic Acid (Eschweiler-Clarke) |

| Typical Yield | High (Often >90%) | High (Generally >80%) |

| Purity | Good to Excellent | Good to Excellent |

| Number of Steps | 1 | 2 (synthesis of precursor + methylation) |

| Key Advantages | Direct, one-pot synthesis, high atom economy | Avoids handling of potentially hazardous methylating agents like methyl iodide, stops at tertiary amine.[1] |

| Key Considerations | Requires careful control of reaction conditions to avoid side reactions. | The precursor, 1-benzyl-3-aminopyrrolidine, needs to be synthesized or sourced. |

Experimental Protocols

Route 1: Reductive Amination of 1-Benzyl-3-pyrrolidinone

This protocol describes the synthesis of this compound via reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[2][3]

Materials:

-

1-Benzyl-3-pyrrolidinone

-

Methylamine (solution in THF or as a salt, e.g., methylamine hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

-

To a solution of 1-benzyl-3-pyrrolidinone (1.0 equivalent) and methylamine (1.2-1.5 equivalents) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion at room temperature. For less reactive substrates, a catalytic amount of acetic acid (0.1 equivalents) can be added to the initial mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: N-methylation of 1-Benzyl-3-aminopyrrolidine (Eschweiler-Clarke Reaction)

This protocol details the methylation of 1-benzyl-3-aminopyrrolidine using the Eschweiler-Clarke reaction, a classic method for the N-methylation of primary and secondary amines.[1][4][5]

Materials:

-

1-Benzyl-3-aminopyrrolidine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide solution (e.g., 2 M)

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 1-benzyl-3-aminopyrrolidine (1.0 equivalent).

-

Add an excess of formaldehyde (2.2-2.5 equivalents) and formic acid (2.2-2.5 equivalents) to the flask.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, or until the evolution of carbon dioxide ceases. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature and basify by the careful addition of a sodium hydroxide solution until the pH is greater than 10.

-

Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by distillation under reduced pressure or by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Reductive amination pathway for the synthesis of this compound.

Caption: N-methylation of 1-Benzyl-3-aminopyrrolidine via the Eschweiler-Clarke reaction.

References

Unveiling the Role of 1-Benzyl-3-(methylamino)pyrrolidine: A Synthetic Intermediate in Neurological Drug Discovery

While a direct, intrinsic mechanism of action for 1-Benzyl-3-(methylamino)pyrrolidine in biological systems is not documented in publicly available scientific literature, its significance lies in its role as a versatile chemical intermediate for the synthesis of novel compounds targeting the central nervous system. This technical guide explores the known applications and synthetic utility of this compound, providing insights for researchers and drug development professionals in the field of neuroscience.

Overview: A Building Block for CNS-Targeted Molecules

This compound is a chiral amine recognized primarily as a structural scaffold in the development of new therapeutic agents. Its pyrrolidine core is a common feature in many biologically active compounds, and the benzyl and methylamino substitutions provide avenues for further chemical modification to achieve desired pharmacological properties. Commercial suppliers highlight its utility in the synthesis of pharmaceuticals for neurological disorders, including depression and anxiety, and in the development of novel psychoactive substances.[1]

Synthetic Utility: Pathway to Bioactive Analogs

The synthetic value of this compound is exemplified in studies aiming to develop new pharmacological agents. For instance, research into monocyclic analogues of μ-opioid agonists utilized this compound as a key precursor. The synthesis involves a multi-step process starting from 1-benzyl-3-pyrrolidinone.

Experimental Protocol: Synthesis of this compound and Derivatives

The following protocol is adapted from the synthesis of monocyclic analogues of μ-opioid agonists.

Materials:

-

1-Benzyl-3-pyrrolidinone

-

Methanol

-

40% Aqueous methylamine

-

Sodium borohydride

-

Dichloromethane

-

Di-tert-butyl dicarbonate

-

Propionyl chloride

-

Triethylamine

-

10% Palladium on carbon

-

Hydrogen gas

-

Cinnamoyl chloride

Procedure:

-

Reductive Amination to form this compound: To an ice-cooled solution of 1-benzyl-3-pyrrolidinone in methanol, 40% aqueous methylamine is added, followed by sodium borohydride. The mixture is stirred and then worked up to yield this compound.

-

Boc Protection: The resulting amine is protected using di-tert-butyl dicarbonate in dichloromethane to yield 1-Benzyl-3-[(tert-butyloxycarbonyl)methylamino]pyrrolidine.

-

Amide Formation: The protected amine can then be used in subsequent reactions. For example, it can be deprotected and reacted with an acid chloride, such as propionyl chloride, in the presence of a base like triethylamine to form the corresponding amide.

-

Debenzylation: The benzyl protecting group can be removed via catalytic hydrogenation using palladium on carbon and hydrogen gas.

-

Final Analog Synthesis: The debenzylated intermediate can then be reacted with other reagents, such as cinnamoyl chloride, to produce the final target compounds.

It is important to note that in the specific study of μ-opioid agonist analogues, the final compounds derived from the this compound scaffold demonstrated a lack of affinity for μ-opioid receptors. This highlights that while the scaffold is synthetically useful, the ultimate biological activity is determined by the complete molecular structure.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic workflow from 1-benzyl-3-pyrrolidinone to a final cinnamoyl derivative, showcasing the role of this compound as a key intermediate.

References

The Pyrrolidine Scaffold: A Cornerstone in Modern Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and organic synthesis. Its unique structural and physicochemical properties, including its three-dimensional character and ability to engage in key biological interactions, have cemented its importance in the development of a wide array of therapeutic agents and asymmetric catalysts.[1][2] This technical guide provides a comprehensive overview of the research applications of substituted pyrrolidine scaffolds, detailing their synthesis, biological activities, and mechanisms of action.

Therapeutic Applications of Substituted Pyrrolidines

The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. From anticancer and anti-inflammatory agents to central nervous system drugs and enzyme inhibitors, substituted pyrrolidines are at the forefront of drug discovery.[2][3]

Anticancer Activity

Substituted pyrrolidines have emerged as a significant class of anticancer agents, with derivatives demonstrating potent cytotoxicity against various cancer cell lines.[4][5] The diverse substitution patterns on the pyrrolidine ring allow for the fine-tuning of their antiproliferative activities and the targeting of specific cellular pathways.[4]

Table 1: Anticancer Activity of Substituted Pyrrolidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Pyrrolidine 3h | HCT116, HL60, and 8 other cell lines | 2.9 - 16 | [6][7] |

| Pyrrolidine 3k | HCT116, HL60, and 8 other cell lines | 2.9 - 16 | [6][7] |

| Thiophen-containing pyrrolidine 37e | MCF-7, HeLa | 17, 19 | [8] |

| Phenyl-containing pyrrolidines 36a-f | MCF-7, HeLa | 22 - 29, 26 - 37 | [8] |

| Spiropyrrolidine-thiazolo-oxindole 43a | HepG2, HCT-116 | 0.85 (µg/mL), 2.00 (µg/mL) | [9] |

| Spiropyrrolidine-thiazolo-oxindole 43b | HepG2 | 0.80 (µg/mL) | [9] |

| Dibromo-substituted oxindole 43c | HepG2, MCF-7, HCT-116 | 5.00 (µg/mL), 4.00 (µg/mL), 2.80 (µg/mL) | [9] |

| Tetrazolopyrrolidine-1,2,3-triazole 7a | HeLa | 0.32 | [10] |

| Tetrazolopyrrolidine-1,2,3-triazole 7i | HeLa | 1.80 | [10] |

| Pyrrolizine derivatives 7c, 7i, 7j | MCF7, HT29, A2780 | 0.02 - 17.02 | [1] |

| Pyrimidopyrrolizine 23b | MCF7, A2780, HT29 | 0.02 - 19.58 | [1] |

| Pyrimidoindolizine 24a, 24b | MCF7, A2780, HT29 | 0.02 - 19.58 | [1] |

| Diazepinopyrrolizine 31c-e | MCF7, A2780, HT29 | 0.02 - 19.58 | [1] |

One of the key signaling pathways implicated in cancer and often targeted by pyrrolidine-containing molecules is the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.[11][12][][14]

PI3K/Akt/mTOR signaling pathway and inhibition by pyrrolidine derivatives.

Anti-inflammatory Activity

Pyrrolidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15][16][17] Selective COX-2 inhibition is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[17]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Pyrrolidine Derivatives

| Compound/Derivative | Target | IC50 / Ki | Selectivity Index (SI) | Reference(s) |

| Pyrrolidine-2,5-dione (Compound 4) | COX-1, COX-2 | IC50: 128 µM, 65 µM | 1.94 | [15] |

| Benzyl derivative 11 | COX-2 | IC50: 5.79 µM | 7.96 | [15] |

| Pyrrolidine sulfonamide 23a | GlyT1 | Ki: 0.198 µM | - | [8] |

| Benzimidazole carboxamides 19c,h–j,o,p | PARP-1, PARP-2 | IC50: ≤10 nM | - | [8] |

| Pyrrolidine-based benzenesulfonamide 19a | AChE | Ki: 22.34 nM | - | [9] |

| Pyrrolidine-based benzenesulfonamide 19b | AChE | Ki: 27.21 nM | - | [9] |

| Pyrrolidine derivative 18 | hCAI, hCAII | Ki: 17.61 nM, 5.14 nM | - | [9] |

| Spiropyrrolidine oxindole 41 (6-Cl-substituted) | MDM2 | Ki: 0.24 µM | - | [9] |

The mechanism of COX-2 inhibition involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[17]

COX-2 signaling pathway and its inhibition by pyrrolidine derivatives.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Pyrrolidine-based compounds have been extensively investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.[4][18][19] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[19]

Table 3: Activity of Pyrrolidine-based DPP-IV Inhibitors

| Compound/Derivative | Target | IC50 (µM) | Reference(s) |

| Pyrazolidine derivative (Compound 1) | Rat plasma DPP-IV | 1.70 | [20] |

| Pyrazolidine derivative (Compound 1) | Porcine kidney DPP-IV | 2.26 | [20] |

| Pyrazolidine derivative (Compound 1) | Human Caco-2 DPP-IV | 2.02 | [20] |

DPP-IV inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, pyrrolidine derivatives prolong the action of incretins, leading to improved glycemic control.[19]

Mechanism of DPP-IV inhibition by pyrrolidine derivatives.

Pyrrolidine Scaffolds in Asymmetric Catalysis

Beyond their therapeutic applications, substituted pyrrolidines, particularly proline and its derivatives, are powerful organocatalysts in asymmetric synthesis.[21] They are lauded for their ability to catalyze reactions with high stereoselectivity, earning proline the moniker of the "simplest enzyme".[22]

Proline-Catalyzed Aldol Reactions

Proline is a highly effective catalyst for direct asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[21][23] These reactions are advantageous as they are often performed under mild conditions and do not require inert atmospheres.[21]

Table 4: Proline-Catalyzed Asymmetric Aldol Reactions

| Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |

| Isobutyraldehyde | Acetone | 30 | 97 | 96 | [21] |

| 4-Nitrobenzaldehyde | Acetone | 30 | 68 | 76 | [21] |

| Achiral triketone | - | 3 | - | 93 | [23] |

The catalytic cycle of the proline-catalyzed aldol reaction is believed to proceed through an enamine intermediate.

Catalytic cycle of the proline-catalyzed aldol reaction.

Synthetic Methodologies for Substituted Pyrrolidines

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, with multicomponent reactions (MCRs) and cycloaddition reactions being particularly prominent due to their efficiency and atom economy.[9][24][25]

General Workflow for Pyrrolidine Synthesis

A generalized workflow for the synthesis of substituted pyrrolidines often involves the selection of appropriate starting materials, a key bond-forming reaction to construct the heterocyclic ring, followed by purification and characterization of the final product.

General workflow for the synthesis of substituted pyrrolidines.

Key Experimental Protocols

This method is a powerful tool for the stereocontrolled synthesis of highly functionalized pyrrolidines.[5][26][27][28]

General Procedure:

-

In situ generation of the azomethine ylide: An α-amino acid (e.g., sarcosine, 1.2 equivalents) and an aldehyde or ketone (e.g., isatin, 1.0 equivalent) are heated in a suitable solvent (e.g., methanol or ethanol) to generate the azomethine ylide.[26][27]

-

Cycloaddition: A dipolarophile (e.g., an activated alkene, 1.0 equivalent) is added to the reaction mixture.[26]

-

Reaction monitoring: The reaction is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired spiro-pyrrolidine derivative.

Table 5: Synthesis of Substituted Pyrrolidines via Multicomponent Reactions

| Reaction Type | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference(s) |

| [3+2] Cycloaddition | - | 70-77 | High regioselectivity | [27] |

| Asymmetric MCR | TiCl₄ | 63-90 | Single diastereomer | [29] |

| Spiro-pyrrolidine synthesis | MCCFe₂O₄@L-proline MNRs | 80-91 | High diastereoselectivity | [30] |

The Paal-Knorr synthesis is a classic and efficient method for preparing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[31][32][33] The resulting pyrrole can then be reduced to the corresponding pyrrolidine.

Procedure for 2,5-dimethyl-1-phenyl-1H-pyrrole:

-

Reaction setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (2.0 mmol), hexane-2,5-dione (2.0 mmol), and methanol (0.5 mL).

-

Acid catalysis: Add one drop of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 15 minutes.

-

Precipitation: Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Isolation and purification: Collect the crystals by vacuum filtration and recrystallize from a 9:1 methanol/water mixture to obtain the pure product.

-

Reduction to pyrrolidine: The N-substituted pyrrole can be subsequently reduced to the corresponding pyrrolidine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C).

Conclusion

The substituted pyrrolidine scaffold continues to be a fertile ground for research and development in both medicinal chemistry and organic synthesis. Its structural versatility and inherent "drug-likeness" ensure its continued prominence in the quest for novel therapeutics. Furthermore, the development of efficient and stereoselective synthetic methodologies provides chemists with the tools to explore the vast chemical space of substituted pyrrolidines, paving the way for the discovery of new catalysts and bioactive molecules with enhanced potency and selectivity. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of this remarkable heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. scirp.org [scirp.org]

- 3. harvest.usask.ca [harvest.usask.ca]

- 4. mdpi.com [mdpi.com]

- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 28. mdpi.com [mdpi.com]

- 29. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 31. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 32. Pyrrole synthesis [organic-chemistry.org]

- 33. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

The Pivotal Role of 1-Benzyl-3-(methylamino)pyrrolidine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-(methylamino)pyrrolidine has emerged as a versatile and highly valuable precursor in the synthesis of a wide array of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its unique structural features, combining a pyrrolidine ring, a benzyl group, and a methylamino moiety, provide a scaffold that is readily amenable to chemical modification, enabling the development of novel therapeutic agents with enhanced potency and selectivity. This in-depth technical guide explores the synthesis, properties, and applications of this compound, providing researchers and drug development professionals with a comprehensive resource to leverage its potential in their synthetic endeavors. The pyrrolidine ring is a common motif in many FDA-approved drugs, and its derivatives are crucial in the development of treatments for neurological and psychiatric disorders.[1]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.29 g/mol | [1] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Boiling Point | 107 °C at 2.3 mmHg | [1] |

| Density | 0.99 g/mL | [1] |

| CAS Number | 96568-35-3 | [1] |

| Purity | ≥ 96% (GC) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reductive amination of 1-benzyl-3-pyrrolidinone with methylamine. This two-step process provides a reliable pathway to the target compound.

Experimental Protocol: Reductive Amination

Step 1: Imine Formation

-

To a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of methylamine (1.2 equivalents) in the same solvent.

-

The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction

-

Once imine formation is complete, the reaction mixture is cooled to 0 °C in an ice bath.

-

A reducing agent, such as sodium borohydride (1.5 equivalents), is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

Purification:

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product with high purity.

Characterization Data:

Application in the Synthesis of Monoamine Reuptake Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of monoamine reuptake inhibitors, particularly dual serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs are effective in the treatment of depression, anxiety disorders, and other mood-related conditions.[4][5] The mechanism of action of SNRIs involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4][6][7]

Synthetic Workflow for SNRI Analogs

The following diagram illustrates a generalized synthetic workflow for the preparation of SNRI analogs utilizing this compound as a starting material.

Detailed Experimental Protocol: Synthesis of an N-Benzyl-N-(pyrrolidin-3-yl)carboxamide Analog

This protocol is adapted from methodologies described for the synthesis of similar monoamine reuptake inhibitors.

-

Amide Coupling: To a solution of this compound (1 equivalent) and a substituted benzoic acid (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base like triethylamine or N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-N-(pyrrolidin-3-yl)carboxamide analog.

-

Characterization: The final compound's structure and purity are confirmed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway of Serotonin-Norepinephrine Reuptake Inhibitors

The therapeutic effects of drugs derived from this compound, such as SNRIs, are mediated through their interaction with specific neurotransmitter transporters in the brain. The following diagram illustrates the mechanism of action of SNRIs at the synaptic cleft.

Conclusion

This compound is a cornerstone precursor for the synthesis of a variety of pharmaceutically active molecules, most notably those targeting the central nervous system. Its versatile structure allows for the creation of diverse chemical libraries for drug discovery and development. The synthetic protocols outlined in this guide, along with an understanding of the mechanism of action of the resulting compounds, provide a solid foundation for researchers to innovate and develop the next generation of therapeutics for neurological and psychiatric disorders. The continued exploration of the synthetic utility of this precursor is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

In-Depth Technical Guide: Stability and Reactivity of 1-Benzyl-3-(methylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-(methylamino)pyrrolidine is a versatile substituted pyrrolidine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its chemical structure, featuring a benzyl group and a methylamino substituent on the pyrrolidine ring, imparts specific physicochemical properties that dictate its stability and reactivity. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and its reactivity profile with common reagents, based on established principles of organic chemistry and general knowledge of similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂ | N/A |

| Molecular Weight | 190.29 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 107 °C @ 2.3 mmHg | N/A |

| Density | 0.99 g/mL | N/A |

| pKa (predicted) | ~9.5 - 10.5 (for the secondary amine) | N/A |

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in multi-step syntheses. While specific quantitative stability data for this exact molecule is not extensively published, its stability profile can be inferred from the behavior of related N-benzylpyrrolidine and secondary amine-containing compounds.

pH Stability

The molecule contains two basic nitrogen atoms: a tertiary amine within the pyrrolidine ring and a secondary methylamino group. The secondary amine is expected to be the more basic of the two.

-

Acidic Conditions (pH < 4): Under acidic conditions, the amine functionalities will be protonated, forming the corresponding ammonium salts. This protonation generally increases the stability of the molecule towards oxidative degradation but may make it more susceptible to certain hydrolytic pathways if ester or other acid-labile groups were present. For this compound itself, it is expected to be relatively stable in acidic solutions in the absence of strong nucleophiles.

-

Neutral Conditions (pH 6-8): In the neutral pH range, a significant portion of the molecules will exist in their free base form. This makes the lone pairs on the nitrogen atoms available for reaction, potentially increasing susceptibility to oxidation.

-

Alkaline Conditions (pH > 9): In alkaline solutions, the compound will exist predominantly as the free base. While generally stable, strong basic conditions at elevated temperatures could potentially promote elimination or other degradation pathways, although this is less likely for the robust pyrrolidine ring structure.

Thermal Stability

This compound is a relatively high-boiling liquid, suggesting good thermal stability at ambient temperatures. However, prolonged exposure to high temperatures, especially in the presence of oxygen or other reactive species, can lead to degradation. Potential thermal degradation pathways could involve de-benzylation or decomposition of the pyrrolidine ring, though the latter would require significant energy input.

Photostability

The presence of the benzyl group, which contains a chromophore, suggests a potential for photodegradation upon exposure to UV light. Photolytic cleavage of the benzylic C-N bond is a known degradation pathway for benzylamines, which could lead to the formation of toluene and 3-(methylamino)pyrrolidine.

Oxidative Stability

The secondary and tertiary amine functionalities in this compound are susceptible to oxidation.

-

Autoxidation: In the presence of oxygen, especially when exposed to light or heat, autoxidation can occur. This process can be initiated by radical species and may lead to the formation of N-oxides, imines, or more complex degradation products.

-

Chemical Oxidation: Strong oxidizing agents will readily react with the amine groups. For instance, oxidation of the pyrrolidine ring could lead to the formation of the corresponding lactam (pyrrolidinone).

A summary of the expected stability under various stress conditions is provided in Table 2.

Table 2: Summary of Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl, 60 °C) | Likely Stable | Minimal degradation expected. |

| Alkaline (e.g., 0.1 M NaOH, 60 °C) | Likely Stable | Minimal degradation expected. |

| Oxidative (e.g., 3% H₂O₂, RT) | Susceptible | N-oxides, iminium ions, pyrrolidinones, de-benzylation products. |

| Thermal (e.g., 80 °C, solid state) | Moderately Stable | De-benzylation products, potential ring decomposition at higher temperatures. |

| Photolytic (e.g., UV/Vis light) | Susceptible | De-benzylation products (toluene, 3-(methylamino)pyrrolidine), other radical-mediated products. |

Reactivity Profile

The reactivity of this compound is dictated by the nucleophilic and basic nature of its two amine groups.

Reactivity as a Base

Both nitrogen atoms possess lone pairs of electrons and can act as Brønsted-Lowry bases, readily reacting with acids to form ammonium salts. This is a fundamental reaction for this compound.

Reactivity as a Nucleophile

The lone pairs on the nitrogen atoms also make the molecule a potent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions.

-

Alkylation: Reacts with alkyl halides to form quaternary ammonium salts (at the tertiary amine) or a tertiary amine (at the secondary amine).

-

Acylation: Reacts with acyl chlorides or anhydrides to form amides at the secondary amine.

-

Reaction with Carbonyls: Can react with aldehydes and ketones to form iminium ions, which can be further reduced to form more complex amines.

Catalytic Hydrogenation/Hydrogenolysis

The benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This de-benzylation reaction is a common synthetic strategy to deprotect the pyrrolidine nitrogen, yielding 3-(methylamino)pyrrolidine.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for assessing the stability of this compound. These are based on standard pharmaceutical industry practices for forced degradation studies.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60 °C for 24 hours.

-

At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60 °C for 24 hours.

-

At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At time points 0, 4, 8, and 24 hours, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the pure compound in a glass vial.

-

Heat the vial in an oven at 80 °C for 7 days.

-

At the end of the study, dissolve the sample in methanol and analyze by HPLC.

-

-

Photostability:

-

Place a solution of the compound (1 mg/mL in methanol) in a quartz cuvette.

-

Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both samples by HPLC after the exposure period.

-

Analytical Method:

-

A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.

-

Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradation products absorb.

-

Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products formed.

Protocol for a Stability-Indicating HPLC Method Development